

# Comprehensive Structural Elucidation of 3-(Methoxymethyl)-3-methylazetidine HCl

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## Compound of Interest

Compound Name: 3-(Methoxymethyl)-3-methylazetidine hydrochloride  
CAS No.: 1622351-29-4  
Cat. No.: B1489421

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## A Critical Guide for Medicinal Chemistry Applications

### Strategic Context: The Rise of -Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional,

-rich architectures is critical for improving physicochemical properties. **3-(Methoxymethyl)-3-methylazetidine hydrochloride** represents a high-value "fragment" in Fragment-Based Drug Discovery (FBDD).

This scaffold offers three distinct advantages over traditional piperidines or pyrrolidines:

- lowered Lipophilicity ( ):  
): The strained azetidine ring lowers the lipophilic contribution compared to larger rings.

- Gem-Dimethyl Effect Analogue: The 3,3-disubstitution locks the conformation, potentially reducing the entropic penalty upon binding to a protein target.
- Vector Control: The orthogonal placement of the methyl and methoxymethyl groups allows for precise probing of hydrophobic pockets.

## Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of this specific salt form, moving from bulk property analysis to atomic-level connectivity.



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Caption: Logical workflow for the structural validation of 3-(Methoxymethyl)-3-methylazetidine HCl.

## Analytical Strategy & Data Interpretation

### 3.1. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula

- Ionization Mode: ESI (+)

- Theoretical Exact Mass

: 116.1070 Da

- Observed Target:

ppm.

- Fragmentation Pattern:

- 116

84: Loss of

(32 Da), characteristic of methoxy ethers.

- 116

71: Ring opening/cleavage (Loss of

).

### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-

is selected over

or

.

- Why not

? The hydrochloride salt is likely insoluble or sparingly soluble.

- Why not

? Deuterium exchange would eliminate the ammonium (

) signals, removing a critical piece of evidence for the salt form.

Predicted Spectral Data (

NMR, 400 MHz, DMSO-

):

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
NH2+	8.80 - 9.20	Broad Singlet	2H	Ammonium protons. Broad due to quadrupole relaxation of .
Ring H (C2/C4)	3.60 - 3.90	Multiplet (AB System)	4H	The ring protons are diastereotopic due to the C3 stereocenter. Expect a complex pattern or broadened singlet if resolution is low.
O-CH2	3.45	Singlet	2H	Methylene adjacent to oxygen.
O-CH3	3.28	Singlet	3H	Methoxy methyl group.
C-CH3	1.25	Singlet	3H	Methyl attached to quaternary C3.

Critical Structural Feature - The Ring Protons: Because the molecule has a plane of symmetry passing through the Nitrogen and C3, the C2 and C4 carbons are chemically equivalent. However, the protons on C2 are diastereotopic (

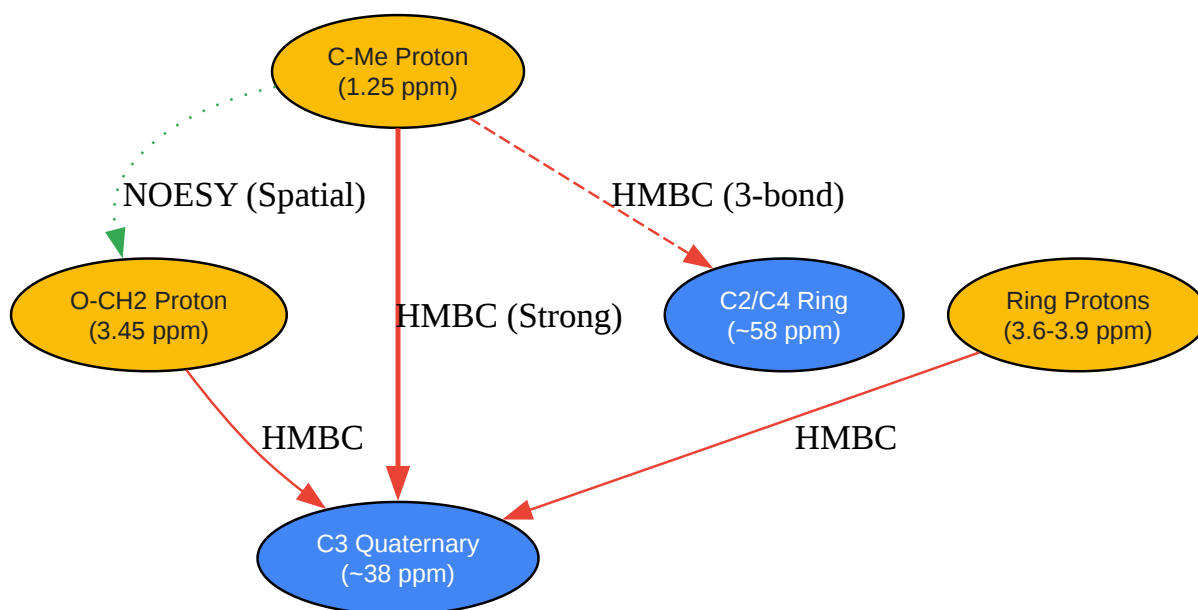
is cis to Methyl,

is trans). Thus, you typically observe an AB quartet (or AA'BB' system) for the ring protons, not a simple triplet/doublet. NMR Assignments:

- C3 (Quaternary): ~35-40 ppm (Low intensity, verified by HMBC).
- C2/C4 (Ring): ~55-60 ppm.
- O-CH<sub>2</sub>: ~75-78 ppm (Deshielded by Oxygen).
- O-CH<sub>3</sub>: ~58-59 ppm.
- C-CH<sub>3</sub>: ~20-22 ppm.

### 3.3. 2D NMR Correlation Logic

To definitively prove the quaternary center at C3, 2D NMR is required.



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Caption: HMBC and NOESY correlations establishing the quaternary center C3 connectivity.

## Experimental Protocols

### 4.1. Sample Preparation for NMR[1]

- Reagent: DMSO-  
(99.9% D) + 0.03% TMS (internal standard).
- Mass: Weigh 5.0 - 8.0 mg of the hydrochloride salt.
- Vessel: 5mm precision NMR tube.
- Procedure:
  - Dissolve solid in 0.6 mL DMSO-  
.
  - Sonicate for 30 seconds to ensure complete dissolution of the salt lattice.
  - Critical Step: If the solution is cloudy, filter through a cotton plug. Particulates cause line broadening that obscures the fine splitting of the azetidine ring protons.

## 4.2. Chloride Content Determination (Titration)

To distinguish between the free base and the hydrochloride salt without relying solely on NMR integration of the exchangeable NH proton:

- Method: Argentometric Titration (Mohr method or Potentiometric).
- Reagent: 0.01 M  
.
- Expected Result: 1 equivalent of  
  
per mole of substrate.
  - Theoretical % Cl: ~23.3% (Calculated from MW ~151.63).

## Quality Control & Impurities

When synthesizing or sourcing this compound, specific impurities are common based on the synthetic route (often cyclization of amino-alcohols or reduction of azetidiones).

Impurity Type	Origin	Detection Method
Open Chain Amino-Alcohol	Incomplete cyclization	LC-MS (Mass +18 or different retention)
Dimerization	Polymerization of azetidine	HRMS (Mass )
Residual Solvents	THF, Toluene from synthesis	NMR (Check 1.7 ppm / 3.6 ppm for THF)

## References

- Azetidine Synthesis & Properties
  - Couty, F., & Drouillat, B. (2010). The chemistry of azetidines. *Tetrahedron*, 66(13), 2329-2372.
- NMR Solvent Data
  - Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515.
- Medicinal Chemistry of Strained Rings
  - Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. *Angewandte Chemie International Edition*, 49(48), 8993-8995. (Contextual reference for 4-membered ring properties).
- Spectroscopic Tables
  - Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). *Structure Determination of Organic Compounds*. Springer.[3] (Standard reference for chemical shift prediction).

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- 2. [scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
- 3. 3-methylazetidine | C<sub>4</sub>H<sub>9</sub>N | CID 19995942 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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